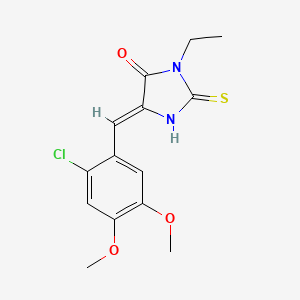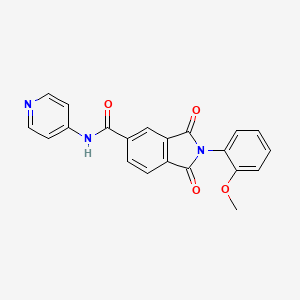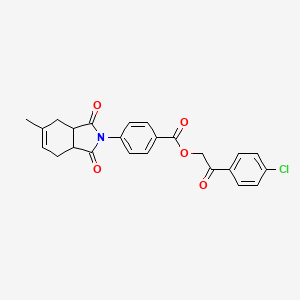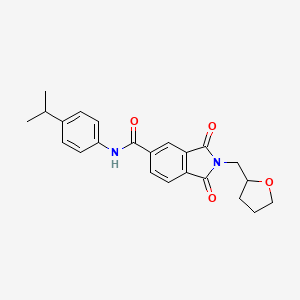
5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
Descripción general
Descripción
5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C14H15ClN2O3S and its molecular weight is 326.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.0491912 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imidazole Derivatives and Their Applications
Imidazole derivatives, including compounds with thioxo-imidazolidinone functionalities, have been extensively studied for their diverse biological activities. These compounds are found in a wide range of bioactive molecules and drugs, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural motif of imidazole is crucial in medicinal chemistry for the design of new therapeutic agents due to its ability to mimic the biologically relevant heterocyclic bases in nucleic acids and its participation in enzyme inhibition processes. For instance, bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promise in antitumor activity, highlighting the therapeutic potential of these compounds in oncology research (Iradyan et al., 2009).
Thiazolidinones and Their Derivatives
Thiazolidinones are another class of compounds with significant pharmacological interest, often featuring in the synthesis of compounds with varied biological activities. The thiazolidine core is present in numerous natural and synthetic compounds, known for their anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities. The sulfur atom in the thiazolidine ring enhances these pharmacological properties, making thiazolidinones attractive scaffolds for drug discovery and development. Research has employed various synthetic approaches, including green chemistry, to enhance the pharmacokinetic profiles of thiazolidine derivatives, underscoring their potential in therapeutic applications (Sahiba et al., 2020).
Environmental Impact and Analytical Methods
Compounds similar to 5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone may also be of interest in environmental science, particularly regarding their stability, degradation, and potential as environmental contaminants. Analytical methods for determining the antioxidant activity and environmental behavior of such compounds are crucial for understanding their impact. Techniques such as spectrophotometry and electrochemical (bio)sensors have been applied to assess the antioxidant capacity and degradation pathways of various organic pollutants, providing a framework for studying the environmental aspects of these and related compounds (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-4-17-13(18)10(16-14(17)21)5-8-6-11(19-2)12(20-3)7-9(8)15/h5-7H,4H2,1-3H3,(H,16,21)/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCLYHWVCGFGGN-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2Cl)OC)OC)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2Cl)OC)OC)/NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-furylmethyl)acetamide](/img/structure/B4006959.png)
![2-(1H-benzimidazol-1-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide](/img/structure/B4006977.png)
![N-(2,6-diethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4006981.png)
![6-methyl-2-pyridin-3-yl-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B4006984.png)
![(4aS*,8aS*)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B4006989.png)


![N~2~-(4-fluorobenzyl)-N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4007013.png)

![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}methanamine](/img/structure/B4007019.png)
![4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-(4-isopropoxyphenyl)-4-oxobutanoic acid](/img/structure/B4007026.png)

![4-[3-nitro-4-(1-piperidinyl)benzoyl]morpholine](/img/structure/B4007048.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007054.png)
